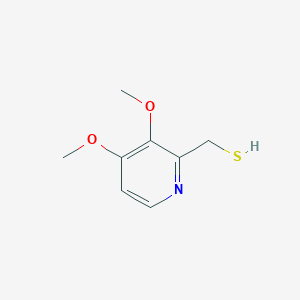

(3,4-Dimethoxypyridin-2-yl)methanethiol

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

Functionalized pyridine scaffolds are of paramount importance in the field of organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. Their prevalence is notable in numerous FDA-approved drugs and naturally occurring bioactive compounds. The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for coordination with metal catalysts, facilitating a wide range of chemical reactions.

In materials science, pyridine-based ligands are instrumental in the design of metal-organic frameworks (MOFs) and coordination polymers. The directional nature of the nitrogen lone pair allows for the predictable assembly of intricate supramolecular structures with applications in gas storage, catalysis, and sensing. The electronic properties of the pyridine ring can be fine-tuned through the introduction of various substituents, enabling the development of materials with specific optical and electronic characteristics.

Overview of Thiolated Pyridine Compounds as Versatile Building Blocks

The incorporation of a thiol or methanethiol (B179389) group onto a pyridine scaffold introduces a nucleophilic sulfur center, significantly expanding the synthetic utility of the molecule. Thiolated pyridines are key intermediates in the synthesis of a variety of sulfur-containing heterocycles. The thiol group can readily participate in nucleophilic substitution and addition reactions, and its propensity for oxidation allows for the formation of disulfides and sulfonic acids.

In medicinal chemistry, the pyridine-thiol motif is present in a number of pharmacologically active compounds. The sulfur atom can engage in crucial interactions with biological targets, such as metal ions in enzyme active sites. Furthermore, the thiol group can be used as a handle for bioconjugation, enabling the attachment of pyridine-containing fragments to larger biomolecules.

Contextualizing (3,4-Dimethoxypyridin-2-yl)methanethiol within Heterocyclic Chemistry Research

This compound holds a significant position in heterocyclic chemistry, primarily as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Specifically, this compound is a crucial building block for the synthesis of pantoprazole (B1678409). semanticscholar.orgnih.govresearchgate.netgoogle.com The synthesis of pantoprazole involves the condensation of a substituted benzimidazole-thiol with a reactive derivative of the (3,4-Dimethoxypyridin-2-yl)methyl moiety. semanticscholar.orgnih.govresearchgate.net

The structure of this compound, featuring a nucleophilic thiol group and an electron-rich dimethoxypyridine ring, makes it an interesting subject for further exploration in the synthesis of novel heterocyclic systems and potential new therapeutic agents.

The table below summarizes the key properties of this compound and its immediate precursor.

| Property | This compound | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride |

| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₁Cl₂NO₂ |

| Molecular Weight | 185.24 g/mol | 224.08 g/mol |

| CAS Number | 179116-74-6 | 72830-09-2 |

| Key Role | Nucleophilic intermediate | Electrophilic precursor |

Research Objectives and Scope for Advanced Studies of this compound

While the primary application of this compound has been in the synthesis of established pharmaceuticals, its unique structural features warrant further investigation. Future research could focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring more efficient and environmentally benign synthetic routes to this compound and its derivatives would be of significant interest. This could involve catalytic methods for the direct introduction of the methanethiol group.

Exploration of New Chemical Transformations: Investigating the reactivity of the thiol group and the pyridine ring could lead to the discovery of novel chemical transformations and the synthesis of new classes of heterocyclic compounds.

Design and Synthesis of New Bioactive Molecules: Leveraging the this compound scaffold as a starting point for the design and synthesis of new drug candidates with different pharmacological profiles. The dimethoxy substitution pattern offers opportunities for further functionalization and modulation of biological activity.

Applications in Materials Science: The potential of this compound as a ligand for the synthesis of novel coordination complexes and metal-organic frameworks with interesting catalytic or photophysical properties remains largely unexplored.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methanethiol |

InChI |

InChI=1S/C8H11NO2S/c1-10-7-3-4-9-6(5-12)8(7)11-2/h3-4,12H,5H2,1-2H3 |

InChI Key |

XYOFJNVXEBHJEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 3,4 Dimethoxypyridin 2 Yl Methanethiol

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions with exceptional accuracy, often to within a few parts per million (ppm). This high precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For (3,4-Dimethoxypyridin-2-yl)methanethiol (C₈H₁₁NO₂S), HRMS would confirm its molecular formula by providing an experimentally determined accurate mass that closely matches the theoretical exact mass.

Predicted Fragmentation Pathways for this compound:

Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would likely undergo a series of fragmentation reactions. Key bond cleavages would be expected at the benzylic C-S bond and involving the methoxy (B1213986) substituents.

Loss of the thiol group: Cleavage of the CH₂-SH bond could lead to the formation of a stable pyridinylmethyl cation.

Loss of methoxy groups: Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds. researchgate.net

Pyridine (B92270) ring cleavage: At higher collision energies, fragmentation of the pyridine ring itself may occur, leading to smaller charged fragments. nih.gov

A hypothetical data table of major expected fragments is presented below:

| Plausible Fragment | Proposed Structure | Significance |

| [M-SH]⁺ | (3,4-Dimethoxypyridin-2-yl)methyl cation | Indicates the presence of the methanethiol (B179389) group |

| [M-CH₃]⁺ | Ion from loss of a methyl radical from a methoxy group | Characteristic of methoxy-substituted aromatics |

| [M-CH₂O]⁺ | Ion from loss of formaldehyde | Alternative fragmentation of methoxy groups |

| Pyridinium (B92312) ion fragments | Various smaller fragments | Resulting from the cleavage of the pyridine ring |

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of ions observed in a mass spectrum. nih.govsfrbm.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum provides detailed information about the structure of the precursor ion. wvu.edu

For this compound, an MS/MS experiment would be crucial for confirming the connectivity of the substituents on the pyridine ring. By selecting the molecular ion and inducing fragmentation, the resulting spectrum would show losses corresponding to the methanethiol and dimethoxy groups. The specific fragmentation pattern would help to distinguish it from other isomers. For instance, the fragmentation of substituted pyridines is known to be influenced by the position of the substituents. nih.gov

The choice of ionization technique is critical for the successful mass spectrometric analysis of a given compound. For a polar, heterocyclic molecule like this compound, soft ionization techniques are generally preferred to minimize fragmentation during the ionization process and ensure the observation of the molecular ion.

Electrospray Ionization (ESI): ESI is an ideal technique for polar molecules and is well-suited for the analysis of substituted pyridines. libretexts.orguky.eduacdlabs.com It typically generates protonated molecules [M+H]⁺ in positive ion mode, which can then be subjected to MS/MS analysis. Given the basic nitrogen atom in the pyridine ring, positive mode ESI would be highly effective.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for moderately polar compounds that are thermally stable. acdlabs.combitesizebio.com It can be a good alternative or complementary technique to ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI can also be applied to small organic molecules, especially when co-crystallized with a suitable matrix. libretexts.orgbitesizebio.com

The following table summarizes the applicability of these ionization techniques:

| Ionization Technique | Applicability to this compound | Expected Ion |

| Electrospray Ionization (ESI) | High | [M+H]⁺ |

| Atmospheric Pressure Chemical Ionization (APCI) | High | [M+H]⁺ |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Moderate | [M+H]⁺ or [M+Na]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide the exact coordinates of each atom, confirming the substitution pattern on the pyridine ring and the geometry of the methanethiol and methoxy groups.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing.

Hydrogen Bonding: Although the thiol group is a weaker hydrogen bond donor than a hydroxyl group, S-H···N or S-H···O interactions may be present. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, which is a common feature in the crystal structures of pyridine derivatives. nih.govresearchgate.net The offset and distance of this stacking would be determined by the electronic nature and steric bulk of the substituents.

C-H···π Interactions: Hydrogen atoms from the methoxy and methanethiol groups can interact with the electron-rich π-system of the pyridine ring.

Analysis of the crystal structure of related substituted pyridines can provide insights into the likely packing motifs. rsc.org

Polymorphism , the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Polymorphism in pyridine derivatives has been documented and can arise from different arrangements and intermolecular interactions in the solid state. researchgate.net For this compound, screening for polymorphs would be essential to identify the most stable crystalline form.

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another neutral molecule, known as a coformer. nih.govnih.gov This can be a strategy to improve properties like solubility or stability. Given the presence of hydrogen bond accepting (pyridine nitrogen, oxygen of methoxy groups) and potentially donating (thiol) sites, this compound could be a good candidate for co-crystallization studies with various coformers, such as carboxylic acids or other molecules capable of forming strong intermolecular interactions. acs.org

Chiroptical Spectroscopy for Chirality Assessment of Potential Derivatives (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are exquisitely sensitive to the three-dimensional arrangement of atoms and are used to determine the absolute configuration and conformation of chiral molecules. acs.org

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the methylene (B1212753) group of the methanethiol moiety or by derivatization with a chiral reagent, then chiroptical spectroscopy would become a highly relevant characterization technique. The pyridine ring itself can act as a chromophore, and its electronic transitions can give rise to distinct signals in the CD spectrum, which would be sensitive to the stereochemistry of the nearby chiral center. rsc.orgrsc.org The development of chiral pyridine-containing ligands is an active area of research in asymmetric catalysis, highlighting the importance of understanding the stereochemical properties of such molecules. thieme-connect.comacs.org

In a hypothetical scenario where a chiral derivative is synthesized, CD spectroscopy would be employed to:

Confirm the presence of chirality.

Potentially assign the absolute configuration by comparing experimental spectra with theoretical calculations.

Study conformational changes in solution.

Theoretical and Computational Investigations of 3,4 Dimethoxypyridin 2 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A typical DFT study of a molecule like (3,4-Dimethoxypyridin-2-yl)methanethiol would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various ground-state and electronic properties can be calculated.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Description |

| Optimized Ground State Energy | Value in Hartrees | The total electronic energy of the molecule in its most stable geometric arrangement. |

| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| Mulliken Atomic Charges | Charge values for each atom | An estimation of the partial charge residing on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | MEP map | A visualization of the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No published data is available for this specific compound.

Ab Initio Methods for High-Accuracy Energetic and Structural Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energetic and structural information. For a molecule like this compound, these calculations could yield precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular structure. However, no such studies have been published for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. An FMO analysis for this compound would provide the energies of these orbitals and visualize their spatial distribution, indicating likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | Value | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Value | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Value | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves as an example of what an FMO analysis would provide. No published data is available for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its behavior in a solvent environment.

Solvent Effects on Molecular Conformations and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model these interactions explicitly by including solvent molecules in the simulation box. For this compound, simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how the solvent polarity and hydrogen bonding capabilities affect the preferred conformations of the molecule, particularly the orientation of the methanethiol (B179389) and dimethoxy groups.

Intermolecular Interactions and Self-Aggregation Tendencies

MD simulations can also be used to investigate intermolecular interactions and the tendency of molecules to self-aggregate. By simulating a system with multiple molecules of this compound, it would be possible to observe the formation of dimers or larger clusters. The analysis of these simulations would identify the primary modes of interaction, such as hydrogen bonding involving the pyridine (B92270) nitrogen or the thiol group, and van der Waals interactions between the aromatic rings. Such information is crucial for understanding the bulk properties of the compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable for simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical predictions can aid in the structural elucidation of the molecule and in the interpretation of experimental spectroscopic data. By calculating the electronic structure of the molecule, it is possible to derive properties that are directly related to spectroscopic observables.

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, frequently employed to distinguish between isomers, confirm structures, and understand electronic environments within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. uncw.edu

For this compound, a typical computational protocol would involve:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and a suitable basis set (e.g., 6-31G(d,p) or larger). nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to compute the isotropic shielding values (σ) for each nucleus (¹H and ¹³C). nih.gov

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_TMS - σ_sample.

The accuracy of these predictions is highly dependent on the choice of functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Validation of the computational methodology is crucial and is typically achieved by comparing the calculated chemical shifts for known, structurally related compounds against their experimental values. nih.gov Studies on various substituted pyridines have demonstrated that DFT methods can predict ¹³C chemical shifts with a high degree of accuracy. acs.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

This table is illustrative and presents expected chemical shift ranges based on calculations for analogous substituted pyridines. The exact values would require specific DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-5 | 6.8 - 7.2 | 105 - 115 |

| Pyridine H-6 | 8.0 - 8.4 | 145 - 155 |

| Methylene (B1212753) (-CH₂SH) | 3.7 - 4.1 | 25 - 35 |

| Thiol (-SH) | 1.5 - 2.0 | - |

| Methoxy (B1213986) C-3 (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methoxy C-4 (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Pyridine C-2 | - | 155 - 165 |

| Pyridine C-3 | - | 140 - 150 |

| Pyridine C-4 | - | 150 - 160 |

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities, allowing for the simulation of entire spectra. arxiv.org This is invaluable for assigning experimental bands to specific molecular motions.

The computational process for this compound would be as follows:

Frequency Calculation: Following geometry optimization, a harmonic frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constant matrix. Diagonalizing this matrix gives the vibrational frequencies and the normal modes (the collective atomic motions for each frequency). acs.org

Intensity Calculation: IR intensities are determined from the changes in the molecular dipole moment during each vibration, while Raman activities are calculated from changes in the polarizability. cardiff.ac.uk

Spectral Simulation: The calculated frequencies and intensities are then convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a simulated IR or Raman spectrum that can be directly compared with experimental data. nih.gov

It is common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method. elixirpublishers.com Studies on pyridine and its derivatives have shown that DFT calculations can accurately reproduce experimental vibrational spectra, aiding in the detailed assignment of vibrational modes. researchgate.netcdnsciencepub.comnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Substituted Pyridine Moiety.

This table provides representative data based on published calculations for similar molecules, such as 2,3-cyclopentenopyridine and other pyridine derivatives. nih.gov The assignments describe the primary atomic motions.

| Calculated Frequency (cm⁻¹) | Assignment |

| ~3050 - 3100 | Pyridine C-H stretch |

| ~2900 - 3000 | Methoxy/Methylene C-H stretch |

| ~2550 - 2600 | S-H stretch |

| ~1580 - 1610 | Pyridine ring C=C/C=N stretch |

| ~1450 - 1480 | CH₂ scissoring / CH₃ asymmetric deformation |

| ~1250 - 1300 | C-O (methoxy) stretch |

| ~990 - 1050 | Pyridine ring breathing mode |

| ~650 - 750 | C-S stretch |

Reaction Mechanism Studies Through Computational Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed insights into the transformation from reactants to products. rsc.orgmdpi.com For this compound, computational studies could elucidate its reactivity, for example, in nucleophilic substitution reactions at the pyridine ring or reactions involving the thiol group. rsc.orgresearchgate.net Such studies involve mapping the potential energy surface (PES) to identify all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. arxiv.org Locating the precise geometry of a TS is a critical step in understanding a reaction's feasibility and kinetics. For reactions involving this compound, such as its S-alkylation or its reaction as a nucleophile, computational methods would be used to:

Propose a Reaction Pathway: Based on chemical principles, an initial guess for the TS structure is generated.

TS Optimization: Specialized algorithms are used to optimize the geometry to a first-order saddle point on the PES.

Frequency Analysis: A vibrational frequency calculation is performed to confirm the structure is a true TS (i.e., has exactly one imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE).

The activation energy (energy barrier, ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the reactants. nih.gov This value is a key determinant of the reaction rate. Computational studies on the addition of methanethiol to various electrophiles have successfully used these methods to predict reaction barriers and explain reactivity trends. nih.govacs.org

Table 3: Example Calculated Energy Barriers for Nucleophilic Reactions Involving Thiols.

This table presents representative activation energy data from computational studies on analogous thiol reactions to illustrate typical energy barrier magnitudes. nih.gov

| Reaction | Computational Method | Solvent | ΔG‡ (kcal/mol) |

| MeS⁻ + N-methylmaleimide | M06-2X/6-311+G(d,p) | Water | ~10-12 |

| MeS⁻ + Propynamide | M06-2X/6-311+G(d,p) | Water | ~15-17 |

| MeS⁻ + 2-Vinylpyridinium | M06-2X/6-311+G(d,p) | Water | ~13-15 |

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC analysis maps the minimum energy path connecting the TS to the corresponding reactants and products on the potential energy surface. This procedure confirms that the identified TS is indeed the correct one for the reaction of interest. rsc.org

The IRC calculation starts at the TS geometry and proceeds in both forward and reverse directions along the path of steepest descent. A successful IRC calculation provides a clear visualization of the molecular geometry changes throughout the reaction, such as bond breaking and formation. This detailed mapping of the reaction coordinate is essential for a complete mechanistic understanding of how this compound might participate in chemical transformations.

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSPR) Studies (Purely chemical perspective)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical properties or reactivity. researchgate.net From a purely chemical perspective, a QSPR study could be developed to predict the reactivity of a series of substituted pyridinylmethanethiols, including this compound.

The development of such a model would involve:

Dataset Curation: A dataset of pyridine derivatives with known experimental reactivity data (e.g., reaction rates, pKa values) would be assembled. rsc.org

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). chemrevlett.comchemrevlett.com

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. researchgate.net The predictive power of the model is then rigorously validated using techniques like cross-validation and an external test set. chemrevlett.com

For this compound, a validated QSPR model could predict its reactivity based on its calculated descriptors. For instance, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) could correlate with its nucleophilicity, while partial charges on the sulfur and pyridine ring atoms could relate to its behavior in polar reactions. mdpi.com

Table 4: Representative Molecular Descriptors Potentially Used in a QSPR Model for Pyridine Derivative Reactivity.

This table is illustrative, showing the types of descriptors that would be calculated for this compound to be used in a QSPR study. Example values are typical for a molecule of this nature.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Quantum-Chemical | HOMO Energy | -6.5 to -5.5 eV |

| LUMO Energy | -1.0 to 0.0 eV | |

| Dipole Moment | 2.0 - 3.5 Debye | |

| Partial Charge on Sulfur | -0.1 to -0.3 e | |

| Constitutional | Molecular Weight | 185.24 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | ~60 - 80 Ų |

Chemical Reactivity, Derivatization, and Transformation Studies of 3,4 Dimethoxypyridin 2 Yl Methanethiol

Thiol-Specific Reactions and Functionalization of the Methanethiol (B179389) Moiety

The methanethiol group (-CH₂SH) is the most reactive site on the molecule for many transformations due to the high nucleophilicity of the sulfur atom, particularly in its deprotonated thiolate form (-CH₂S⁻). This moiety readily participates in oxidation, alkylation, arylation, addition, and acylation reactions.

The sulfur atom in (3,4-Dimethoxypyridin-2-yl)methanethiol can exist in various oxidation states, making it susceptible to a range of oxidizing agents. The specific product obtained depends on the strength and stoichiometry of the oxidant used.

Disulfide Formation: Mild oxidation, often carried out in the presence of air, iodine (I₂), or dimethyl sulfoxide (B87167) (DMSO), leads to the formation of the corresponding disulfide, Bis((3,4-dimethoxypyridin-2-yl)methyl) disulfide. This reaction proceeds via a radical mechanism or through the coupling of two thiolate ions and is a common pathway for thiols.

Sulfoxide and Sulfone Formation: Stronger oxidizing agents are required to achieve higher oxidation states. Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the thiol first to a sulfenic acid, which is typically unstable, and subsequently to the more stable sulfoxide and sulfone. Careful control of reaction conditions, including temperature and the amount of oxidant, is crucial for selectively isolating the desired product. For instance, one equivalent of the oxidant typically favors the formation of the sulfoxide, whereas an excess (two or more equivalents) drives the reaction toward the sulfone.

Table 1: Representative Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Typical Product(s) |

| This compound | Air, I₂, or DMSO | Bis((3,4-dimethoxypyridin-2-yl)methyl) disulfide |

| This compound | H₂O₂ or m-CPBA (1 equiv.) | (3,4-Dimethoxypyridin-2-yl)methylsulfinylmethane (Sulfoxide) |

| This compound | H₂O₂ or m-CPBA (>2 equiv.) | (3,4-Dimethoxypyridin-2-yl)methylsulfonylmethane (Sulfone) |

One of the most fundamental reactions of thiols is the formation of thioethers (sulfides) through S-alkylation or S-arylation. This transformation, typically proceeding via an Sₙ2 mechanism, involves the attack of the nucleophilic sulfur atom on an electrophilic carbon. The reaction is usually performed in the presence of a base to deprotonate the thiol, forming the more potent thiolate nucleophile.

Alkylation: A wide variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates, can be used to form diverse thioether derivatives.

Arylation: The formation of aryl thioethers can be achieved through nucleophilic aromatic substitution (SₙAr) with activated aryl halides (e.g., 2,4-dinitrochlorobenzene) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, with aryl halides or triflates.

Table 2: Examples of Thioether Synthesis from this compound

| Reagent | Reaction Type | Product Name |

| Methyl Iodide | S-Alkylation | 2-((Methylthio)methyl)-3,4-dimethoxypyridine |

| Benzyl Bromide | S-Alkylation | 2-((Benzylthio)methyl)-3,4-dimethoxypyridine |

| 1-Fluoro-4-nitrobenzene | S-Arylation (SₙAr) | 3,4-Dimethoxy-2-(((4-nitrophenyl)thio)methyl)pyridine |

The nucleophilic nature of the thiol group enables its participation in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is particularly efficient and widely used in bioconjugation chemistry, often referred to as a "click" reaction due to its high yield, selectivity, and mild reaction conditions. nih.gov

Maleimides are excellent Michael acceptors for thiols. researchgate.net The reaction between this compound and an N-substituted maleimide (B117702) proceeds rapidly, especially at a pH between 6.5 and 7.5, to form a stable thiosuccinimide adduct. nih.gov This specificity arises from the high nucleophilicity of the thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring. nih.gov

Thiols can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form thioesters. This reaction is analogous to the esterification of alcohols but often proceeds more readily due to the higher nucleophilicity of sulfur compared to oxygen. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Reactivity of the Dimethoxypyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards substitution reactions. However, the presence of two electron-donating methoxy (B1213986) groups at the C3 and C4 positions significantly alters this intrinsic reactivity.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609) because the electronegative nitrogen atom deactivates the ring. wikipedia.orggcwgandhinagar.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.orgrsc.org This positive charge further deactivates the ring, making substitution extremely difficult. gcwgandhinagar.comwikipedia.org

However, the (3,4-Dimethoxypyridin-2-yl) moiety possesses two powerful activating methoxy groups. These groups are ortho-, para-directing and strongly activate the ring towards electrophiles, counteracting the deactivating effect of the nitrogen atom. The C5 position is activated by both the C4-methoxy (ortho) and C3-methoxy (meta) groups, while the C6 position is activated by the C4-methoxy (meta) group. Therefore, electrophilic attack is most likely to occur at the C5 position, the most nucleophilic site.

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. echemi.comquimicaorganica.orgyoutube.com For an SₙAr reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. In this compound, there are no such leaving groups on the ring. Moreover, the electron-donating methoxy groups decrease the ring's electrophilicity, making it less reactive towards nucleophiles compared to an unsubstituted or electron-withdrawn pyridine. ntu.edu.sg Therefore, direct SₙAr on the parent molecule is not a favorable pathway. A derivative, such as a halogenated version of the ring, would be required for this type of transformation.

Metalation and Lithiation Studies at Specific Ring Positions

The regioselectivity of metalation on the pyridine ring is significantly influenced by the directing effects of its substituents. In the case of this compound, the pyridine ring is adorned with two methoxy groups and a methanethiol group, which play a crucial role in directing the position of lithiation. The process known as directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heterocyclic compounds. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The heteroatom of the DMG coordinates to the lithium cation, positioning the base to deprotonate the nearest ring proton. wikipedia.orgbaranlab.org

For pyridine derivatives, methoxy groups are effective DMGs. harvard.edu Studies on substituted methoxypyridines have shown that lithiation occurs regioselectively at the position ortho to the methoxy group. researchgate.netsemanticscholar.org For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position using bases like mesityllithium. semanticscholar.org When multiple directing groups are present, the outcome is determined by the cumulative and sometimes competitive directing power of the substituents. The methoxy groups at the C-3 and C-4 positions of this compound would be expected to activate the C-5 position for lithiation. The methanethiol group at C-2 could also influence the regioselectivity. However, the synergistic effect of the two methoxy groups strongly favors deprotonation at the C-5 position.

The general mechanism for directed ortho-metalation is outlined below:

An aromatic compound with a DMG interacts with an alkyllithium reagent. The heteroatom on the DMG, acting as a Lewis base, coordinates with the Lewis acidic lithium. wikipedia.org

The highly basic alkyllithium then deprotonates the ring at the closest ortho-position, forming a stable aryllithium intermediate while maintaining the coordination. wikipedia.org

This aryllithium species can then react with various electrophiles, which substitute the lithium atom with high regioselectivity. wikipedia.org

This methodology provides a reliable route for introducing a wide range of functional groups onto the pyridine ring at a specific position, which would be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

| Position | Directing Group(s) | Predicted Site of Lithiation | Rationale |

| C-2 | Methanethiol | C-3 (less likely) | The sulfur atom can act as a directing group, but its influence is generally weaker than that of methoxy groups. |

| C-3, C-4 | Dimethoxy | C-5 (most likely) | The two methoxy groups synergistically direct metalation to the C-5 position, which is ortho to the C-4 methoxy group. harvard.edusemanticscholar.org |

| C-6 | Ring Nitrogen | C-5 (less likely) | The pyridine nitrogen can direct lithiation to C-2 and C-6, but this effect is often weaker than that of other strong DMGs. |

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing it to undergo characteristic reactions such as N-oxidation and quaternization.

N-Oxidation: N-oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form a pyridine N-oxide. researchgate.net This transformation is a key step in the synthesis of various proton pump inhibitors (PPIs), where the N-oxide intermediate is more stable and facilitates subsequent chemical modifications. rjpbcs.com The formation of the N-oxide increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic substitution.

Quaternization: Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium salt. osti.govgoogle.com This reaction converts the neutral pyridine into a positively charged pyridinium ion. The quaternization process significantly alters the electronic properties of the pyridine ring, enhancing its reactivity. rsc.org For instance, quaternization makes substituents at the 2- and 4-positions of the pyridine ring more susceptible to nucleophilic displacement. google.comgoogle.com The rate and success of the quaternization reaction can be influenced by the nature of the alkylating agent and the substituents on the pyridine ring. osti.gov Microwave-assisted, solvent-free methods have been shown to significantly reduce reaction times and increase yields for quaternization reactions. researcher.life

| Reaction | Reagent(s) | Product | Significance |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | Stabilizes the molecule and activates the ring for further functionalization, particularly in PPI synthesis. rjpbcs.com |

| Quaternization | Alkyl Halides (e.g., CH₃I) | N-Alkyl-(3,4-dimethoxypyridin-2-yl)methanethiolium salt | Increases reactivity of ring substituents towards nucleophiles. google.comgoogle.com |

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

This compound is a pivotal intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs). rjpbcs.com These drugs are widely used to treat acid-related disorders. The general synthetic strategy for these molecules involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) core. rjpbcs.com this compound, or its activated derivatives, serves as the source of the pyridine portion of the final drug molecule.

The key transformation is the formation of a sulfinyl bridge that connects the pyridine and benzimidazole rings. This typically involves the reaction of the thiol group of this compound with a substituted 2-chloromethylbenzimidazole derivative. The resulting thioether is then oxidized to the corresponding sulfoxide, which is the active form of the drug.

Precursor in the Synthesis of Novel Heterocyclic Systems

Beyond its well-established role in the synthesis of PPIs, this compound is a valuable precursor for creating a variety of other novel heterocyclic systems. The condensation reaction between 1,2-diaminobenzenes and various reagents is a fundamental and efficient method for constructing the benzimidazole ring system. nih.govsemanticscholar.org

Specifically, the thiol group of this compound can be coupled with substituted 2-mercaptobenzimidazoles to generate complex thioether-linked benzimidazole derivatives. jocpr.com This coupling reaction forms the core structure of many biologically active compounds. The general process involves the condensation of the pyridine-containing thiol with a suitable benzimidazole precursor, often activated with a leaving group, to form a new carbon-sulfur bond that links the two heterocyclic systems. jocpr.com This modular approach allows for the synthesis of a diverse library of compounds for biological screening.

Application in Tandem and Domino Reactions

While specific examples of tandem or domino reactions involving this compound are not extensively documented in readily available literature, its structural features make it a suitable candidate for such processes. Tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

The synthesis of PPIs, for instance, can be streamlined into a more efficient process. The two final steps, which are the coupling of the pyridine and benzimidazole moieties and the subsequent oxidation of the sulfide (B99878) to the sulfoxide, can potentially be performed in a one-pot procedure. rjpbcs.com Such a process, where the thioether intermediate is generated and then oxidized in situ, would constitute a tandem reaction sequence. The development of such efficient, one-pot syntheses is a continuous goal in process chemistry to create more eco-friendly and robust manufacturing methods. rjpbcs.com

Ligand Chemistry and Coordination Complexes with Transition Metals

The this compound molecule possesses multiple potential donor atoms, making it an interesting ligand for coordination chemistry. The pyridine nitrogen atom is a Lewis base, and the sulfur atom of the thiol group can also coordinate to metal ions. This allows the molecule to act as a bidentate ligand, forming stable chelate rings with transition metal ions. nih.govnih.gov Pyridine-thiolate ligands have been shown to form stable complexes with a variety of transition metals, including ruthenium, nickel, copper, and zinc. unioviedo.esresearchgate.netnih.gov The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows these ligands to coordinate with a wide range of metal centers. nih.gov

The coordination of such ligands can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the metal ion. researchgate.net The electronic and steric properties of the ligand, influenced by the dimethoxy substituents, can fine-tune the properties of the resulting metal complexes.

Coordination Modes and Stoichiometry with Various Metal Ions

Pyridine-thiolate ligands can adopt various coordination modes. researchgate.net The most common is the formation of a five-membered chelate ring through coordination of both the pyridine nitrogen and the deprotonated thiolate sulfur atom to a single metal center. nih.govacs.org This bidentate N,S-coordination is a stable arrangement.

Other possible coordination modes include:

Monodentate: The ligand may coordinate through either the nitrogen or the sulfur atom, although this is less common, especially when chelation is possible.

Bridging: The thiolate sulfur can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. unioviedo.es In some ruthenium cluster complexes, pyridine-thiolate ligands have been observed to adopt unprecedented quintuply-bridging (μ₅) coordination modes. unioviedo.es

The stoichiometry of the resulting complexes (the ratio of ligand to metal) depends on the coordination number and preferred geometry of the metal ion, as well as the steric bulk of the ligand. For an octahedral metal ion like Ni(II) or Co(II), complexes with a 2:1 ligand-to-metal ratio, [M(L)₂], are common, where the remaining coordination sites might be occupied by solvent molecules. researchgate.net For square planar ions like Cu(II), a similar stoichiometry might be observed. nih.gov The specific stoichiometry and coordination geometry are best determined experimentally using techniques like single-crystal X-ray diffraction.

| Metal Ion | Potential Geometry | Typical Stoichiometry (L:M) | Potential Coordination Mode(s) |

| Ni(II) | Octahedral, Square Planar | 2:1, 3:1 | Bidentate (N,S-chelation) acs.org |

| Cu(II) | Square Planar, Tetrahedral | 2:1 | Bidentate (N,S-chelation) nih.gov |

| Zn(II), Cd(II) | Tetrahedral | 2:1 | Bidentate (N,S-chelation) researchgate.net |

| Ru(II/III) | Octahedral | 2:1, 3:1 | Bidentate (N,S-chelation), Bridging unioviedo.es |

Application in Homogeneous and Heterogeneous Catalysis

There is currently no available research in scientific literature describing the application of this compound in either homogeneous or heterogeneous catalysis. The potential for the thiol or pyridine functionalities to coordinate with metal centers, a common feature of catalytic molecules, has not been explored or reported for this specific compound. Consequently, no data on its catalytic activity, efficiency, or recyclability in any chemical transformation is available.

Supramolecular Chemistry and Self-Assembly Processes

No studies have been published that investigate the involvement of this compound in supramolecular chemistry or self-assembly processes. The potential non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal-ligand coordination, that could drive the self-assembly of this molecule into larger, ordered structures have not been the subject of research. Therefore, there are no findings on its ability to form supramolecular architectures like gels, liquid crystals, or molecular cages.

Advanced Analytical Methodologies for Detection and Quantification of 3,4 Dimethoxypyridin 2 Yl Methanethiol

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components from a mixture. For a compound like (3,4-Dimethoxypyridin-2-yl)methanethiol, which possesses a polar pyridine (B92270) ring, methoxy (B1213986) groups, and a reactive thiol group, various chromatographic techniques can be tailored to provide optimal results.

High-Performance Liquid Chromatography (HPLC) Method Development with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase, and detector to achieve the desired separation and sensitivity.

Given the polarity of the target molecule, reversed-phase HPLC would be the most common approach. A C18 column is a suitable starting point for stationary phase selection. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).

For the detection of this compound, several types of detectors can be employed:

UV-Vis Detectors: The pyridine ring in the molecule is a chromophore that absorbs ultraviolet (UV) light. A diode-array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the elution of the compound from the HPLC column. For a structurally similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a detection wavelength of 210 nm has been utilized. nih.govresearchgate.netresearchgate.net

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of selectivity and sensitivity, enabling not only quantification but also structural confirmation. An electrospray ionization (ESI) source would be suitable for ionizing the target molecule. A tandem mass spectrometry (LC-MS/MS) method, similar to one developed for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, would offer excellent specificity and low detection limits, capable of quantifying impurities at the parts-per-million (ppm) level. nih.govresearchgate.netresearchgate.net

A typical starting point for HPLC method development is outlined in the table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 50 mm x 4.6 mm, 3 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water | Provides good peak shape and is MS compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | Isocratic or Gradient Elution | To be optimized based on sample complexity. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | For reproducible retention times. |

| Detector | UV at ~210 nm or MS/MS | Based on the chromophore and for high sensitivity. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. rjptonline.orgflorajournal.com Due to the polarity and potential for thermal degradation of the thiol group, direct GC analysis of this compound may be challenging. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable derivative.

For the thiol group, a common derivatization reaction is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This reaction replaces the active hydrogen on the sulfur atom with a trimethylsilyl (B98337) (TMS) group, reducing the polarity and increasing the volatility of the molecule.

Once derivatized, the sample can be analyzed by GC-MS. The GC separates the components of the mixture, and the MS detector provides mass spectra for each component, allowing for positive identification and quantification. The identification of compounds is based on their retention time and a comparison of their mass spectra with reference libraries. rjptonline.org

| Step | Description | Example Reagent/Condition |

| Derivatization | Conversion of the thiol group to a more volatile derivative. | Silylation with MSTFA at 75 °C for 15 minutes. mdpi.com |

| GC Column | A non-polar or medium-polarity capillary column. | DB-5MS (5% Diphenyl/95% Dimethyl polysiloxane). |

| Carrier Gas | Inert gas like Helium or Hydrogen. | Helium. |

| Temperature Program | A temperature gradient to elute compounds with different boiling points. | Initial oven temperature at 50 °C, ramped to 280 °C. chromatographyonline.com |

| Injection Mode | Split or splitless injection depending on the concentration. | Splitless for trace analysis. |

| MS Detector | Electron Ionization (EI) source for fragmentation and mass analysis. | EI at 70 eV. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC bridges the gap between gas and liquid chromatography and is particularly useful for the analysis and purification of thermally labile and chiral molecules. wikipedia.org

For a polar compound like this compound, SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. The use of stationary phases specifically designed for polar compounds, such as those with pyridine ligands, can provide unique selectivity. sepax-tech.comnih.gov These pyridine-based stationary phases can interact with the analyte through various mechanisms, including hydrogen bonding and dipole-dipole interactions, leading to effective separations. mdpi.comresearchgate.net

The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic solvent (modifier) such as methanol or ethanol (B145695) to increase the elution strength for polar analytes.

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | Pyridine-based (e.g., SFC-Pyridine, 2-ethylpyridine) | Enhanced selectivity for polar and hydrophilic compounds. sepax-tech.commdpi.com |

| Mobile Phase | Supercritical CO2 with a polar modifier. | CO2 is the primary mobile phase; a modifier is needed for polar analytes. |

| Modifier | Methanol, Ethanol, or Acetonitrile | To increase mobile phase polarity and analyte solubility. |

| Temperature | Above the critical temperature of CO2 (31.1 °C) | To maintain the supercritical state. |

| Pressure | Above the critical pressure of CO2 (73.8 bar) | To maintain the supercritical state. |

| Detector | UV, DAD, or MS | Common detectors compatible with SFC. |

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separations

Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in small capillaries. wikipedia.org CE offers extremely high separation efficiency and resolution, making it an excellent technique for purity analysis and the separation of closely related impurities.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most straightforward mode. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. The pyridine nitrogen in the target molecule can be protonated in an acidic buffer, giving it a positive charge and allowing it to be separated by electrophoresis. The high resolving power of CE makes it particularly suitable for separating isomers and other closely related compounds. wku.edu

The development of a CE method would involve optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The use of additives to the BGE, such as organic solvents or cyclodextrins, can further enhance selectivity and resolution, especially for chiral separations. wku.edumdpi.com

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination

Spectrophotometric and spectrofluorometric methods are often used for the rapid and straightforward determination of the concentration of a substance in a solution.

UV-Vis Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a simple and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV or visible range. The pyridine ring and methoxy groups in this compound are expected to result in UV absorption.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, based on the Beer-Lambert law.

While there is no specific UV-Vis data for this compound in the search results, related pyridine derivatives often exhibit strong absorption in the UV region. For instance, a detection wavelength of 210 nm was used in an HPLC-UV method for a similar compound. nih.govresearchgate.netresearchgate.net The actual λmax would need to be determined experimentally by scanning a solution of the pure compound across a range of UV wavelengths.

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | A solvent that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or a suitable buffer). |

| Wavelength | The wavelength of maximum absorbance (λmax), to be determined experimentally. |

| Calibration | A series of standard solutions of known concentrations are prepared and their absorbance is measured to create a calibration curve. |

| Analysis | The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve. |

Fluorescence-Based Detection Methods and Derivatization for Enhanced Sensitivity

Direct fluorescence detection of this compound is often not feasible due to the lack of a native fluorophore in the molecule. Therefore, derivatization with a fluorescent labeling agent is a common and effective strategy to enhance detection sensitivity. The thiol group (-SH) is a reactive moiety that can readily undergo reactions with various fluorogenic reagents.

The primary approach involves pre-column derivatization, where the analyte is reacted with a fluorescent tag prior to chromatographic separation, typically by High-Performance Liquid Chromatography (HPLC). This not only imparts fluorescence to the molecule but can also improve its chromatographic properties.

Several classes of derivatizing agents are suitable for targeting the thiol group of this compound. These include maleimides, haloalkyls, and benzofurazans. The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the excitation and emission maxima of the resulting fluorophore, which should be compatible with the available detection systems and minimize interference from matrix components.

Table 1: Common Derivatization Reagents for Thiols and Their Spectroscopic Properties

| Derivatizing Agent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|

| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) | ABD-F | ~380-390 | ~510-520 |

| Monobromobimane | mBBr | ~380-400 | ~475-485 |

Note: The exact wavelengths can vary depending on the solvent and the specific thiol derivative.

The derivatization reaction with ABD-F typically proceeds under mild basic conditions. The resulting fluorescent derivative of this compound can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. The enhanced sensitivity allows for the quantification of trace amounts of this compound, which is particularly important in purity analysis of active pharmaceutical ingredients (APIs).

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful alternative for the analysis of redox-active compounds like this compound. The presence of the thiol group and the pyridine ring suggests that this molecule can undergo oxidation or reduction at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for characterizing the redox behavior of this compound. By applying a varying potential to an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of the molecule.

The thiol group is known to be electrochemically active and can be oxidized, often to a disulfide dimer. The pyridine ring can also be electroactive, depending on the substitution pattern and the experimental conditions. Studies on similar pyridinethiol compounds have shown that they can be oxidized at various electrode materials, such as glassy carbon, gold, or chemically modified electrodes. researchgate.net

For instance, cyclic voltammetry of a related compound, 2-pyridinethiol, at a modified carbon-paste electrode has demonstrated an electrocatalytic oxidation, which lowers the overpotential required for the reaction. researchgate.net A similar approach could be applied to study the redox behavior of this compound. The expected oxidation reaction would involve the thiol group.

Amperometry, where a constant potential is applied and the current is measured over time, can be used for the sensitive quantification of this compound. This technique is often employed as a detection method in HPLC (HPLC-ED). By setting the detector potential at the oxidation potential of the analyte, highly sensitive and selective detection can be achieved.

Table 2: Potential Electrochemical Parameters for Pyridinethiol Derivatives

| Technique | Electrode | Potential Range (V vs. Ag/AgCl) | Expected Redox Process |

|---|---|---|---|

| Cyclic Voltammetry | Glassy Carbon | -1.0 to +1.5 | Oxidation of thiol group |

| Differential Pulse Voltammetry | Gold | -0.5 to +1.2 | Oxidation of thiol group |

Note: These are representative values for similar compounds and would need to be experimentally determined for this compound.

The development of chemical sensors for the specific and rapid detection of this compound is an area of growing interest. Such sensors could provide real-time monitoring without the need for extensive sample preparation and chromatographic separation.

A potential approach involves the use of chemically modified electrodes. The surface of an electrode can be functionalized with materials that have a high affinity for the target analyte. For pyridinethiol compounds, materials like metal phthalocyanines have been shown to act as electrocatalysts, enhancing the oxidation signal and improving selectivity. researchgate.net

Another strategy could be the development of optical sensors. This might involve immobilizing a reagent on a solid support that changes its optical properties (e.g., fluorescence or color) upon binding with this compound. The pyridine moiety could act as a recognition site for metal complexes, and the thiol group could induce a change in the electronic properties of the complex, leading to a detectable signal. While specific sensors for this compound have not been reported, the principles of sensor design for both pyridine and thiol functionalities are well-established.

Sample Preparation and Matrix Effects in Analytical Measurements (non-biological matrices)

The accurate quantification of this compound, especially at trace levels in non-biological matrices such as active pharmaceutical ingredients (APIs) or reaction mixtures, is highly dependent on effective sample preparation and the mitigation of matrix effects.

Sample preparation aims to isolate the analyte of interest from interfering components of the matrix, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. Common techniques for pharmaceutical impurity analysis include:

Direct Dilution: For simple matrices where the analyte concentration is high enough, a "dilute and shoot" approach may be sufficient. spectroscopyonline.com

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids to separate it from matrix components with different solubilities.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. A stationary phase is chosen that retains the analyte while allowing matrix interferences to pass through, or vice versa.

Matrix effects are a significant challenge in analytical chemistry, particularly in mass spectrometry-based detection, but also relevant in other techniques. chromatographyonline.comchromatographyonline.com They are caused by co-eluting components from the sample matrix that can suppress or enhance the analyte signal, leading to inaccurate quantification. chromatographyonline.comchromatographyonline.com

In the context of analyzing this compound as a pharmaceutical impurity, the matrix would primarily consist of the API and other related substances. These compounds can have similar chromatographic behavior and may interfere with the detection of the target analyte.

To minimize matrix effects, several strategies can be employed:

Chromatographic Optimization: Modifying the HPLC method (e.g., changing the column, mobile phase composition, or gradient) to achieve better separation between the analyte and interfering matrix components.

Thorough Sample Clean-up: Employing more selective sample preparation techniques like SPE to remove a larger portion of the matrix.

Use of an Internal Standard: An internal standard that is structurally similar to the analyte can help to compensate for signal suppression or enhancement.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the sample to be analyzed.

Table 3: Common Sample Preparation Techniques for Pharmaceutical Impurity Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Direct Dilution | Simple dilution of the sample in a suitable solvent. | Fast and easy. | High potential for matrix effects. spectroscopyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |

By carefully selecting and optimizing the sample preparation and analytical methodology, it is possible to achieve reliable and accurate quantification of this compound in various non-biological matrices.

Broader Research Contexts and Potential Applications Non Excluded

Role in Advanced Materials Science

The unique structure of (3,4-Dimethoxypyridin-2-yl)methanethiol suggests its potential utility as a building block in the development of advanced materials. Pyridine (B92270) derivatives, for instance, are incorporated into polymers to enhance properties such as thermal stability or electrical conductivity. The nitrogen atom in the pyridine ring, along with the oxygen atoms of the methoxy (B1213986) groups, can act as coordination sites for metal ions, making it a potential ligand for creating novel metal complexes with interesting material properties.

Furthermore, the thiol (-SH) group is well-known for its ability to form strong bonds with the surfaces of noble metals like gold, silver, and copper. This property is fundamental to the creation of self-assembled monolayers (SAMs) . Aromatic thiols, including pyridine thiols, are frequently used for this purpose. In theory, this compound could be used to form ordered, functionalized surfaces on metallic substrates, which could have applications in electronics, sensors, and corrosion inhibition. For example, pyridine-2-thiol (B7724439) has been investigated for its corrosion inhibition effects on brass in acidic environments. mdpi.com

The combination of a metal-coordinating pyridine head and a surface-anchoring thiol tail in one molecule makes it a bifunctional candidate for designing complex, layered materials or for modifying the surfaces of nanoparticles.

Catalysis Applications Beyond Ligand Chemistry

Beyond its role in forming metal-ligand complexes for catalysis, the pyridine moiety itself is a cornerstone of organocatalysis . Pyridine and its derivatives, especially those with electron-donating substituents like methoxy groups, can act as nucleophilic catalysts in a variety of chemical transformations. These catalysts are valued for their ability to promote reactions under mild, metal-free conditions.

Pyridine N-oxides, which can be synthesized from pyridine precursors, are a class of mild Lewis bases that can activate Lewis acidic molecules, thereby enhancing the reactivity of nucleophiles in various reactions. researchgate.net While this compound itself is not a primary example of an organocatalyst, its pyridine core suggests that it could be modified to create new catalytic structures. For instance, enantioselective aldol (B89426) reactions have been successfully catalyzed by compounds containing a pyridine ring. nih.gov The specific electronic properties conferred by the dimethoxy substitution could potentially be harnessed in the design of new organocatalysts for specific synthetic challenges.

Agrochemical Research

Pyridine derivatives are a significant class of compounds in the agrochemical industry, forming the basis for many herbicides, insecticides, and fungicides. bath.ac.uk Dimethoxypyridine compounds, in particular, are used as key intermediates in the synthesis of these active ingredients. For example, 2,6-dimethoxypyridine (B38085) is a versatile intermediate in agrochemical synthesis, particularly for fungicides and herbicides. researchandmarkets.com

The precursor to the title compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is noted for its applications in the agrochemical field for the production of pesticides and herbicides. xindaobiotech.com This indicates that the core structure of this compound is relevant to the development of new agrochemically active molecules. The introduction of the methanethiol (B179389) group could be a strategic step in the synthesis of a novel active ingredient, as organosulfur compounds are also prevalent in agrochemicals. rsc.org

Flavor and Fragrance Chemistry

The sensory properties of sulfur-containing compounds, particularly thiols, are potent and diverse. While often associated with unpleasant odors, at very low concentrations, many thiols are key components of the aroma of various foods and are used to create specific flavor profiles. Methanethiol (methyl mercaptan), for example, is a natural substance found in foods like cheese and nuts and is used in minute quantities to formulate flavors of onion, garlic, and coffee. zhishangchem.comthegoodscentscompany.com

Environmental Chemistry

The environmental fate of pyridine and its derivatives is a subject of significant study due to their widespread use and potential for environmental contamination. tandfonline.comtandfonline.com Pyridine compounds can be introduced into the environment through industrial and agricultural activities. tandfonline.com Research has shown that pyridine is readily degraded in soil by various microorganisms. tandfonline.com

The biodegradability of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.com Generally, degradation occurs under aerobic conditions, often involving initial hydroxylation steps where oxygen from water is incorporated into the molecule. tandfonline.comresearchgate.net Bacteria capable of using pyridines as their sole source of carbon and/or nitrogen have been isolated, indicating that bioremediation is a plausible pathway for cleaning up environments contaminated with these chemicals. tandfonline.comresearchgate.net Studies on the degradation pathways of substituted pyridines are crucial for understanding their environmental persistence and for developing effective remediation strategies. While the specific degradation pathway of this compound has not been documented, it would be expected to follow similar microbial degradation routes as other substituted pyridines.

Emerging Research Directions and Future Perspectives for 3,4 Dimethoxypyridin 2 Yl Methanethiol

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of (3,4-Dimethoxypyridin-2-yl)methanethiol in flow chemistry and automated synthesis platforms is an area with minimal specific documentation in the public domain. Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. Automated synthesis platforms further augment these benefits by enabling high-throughput screening and optimization of reaction conditions. While the synthesis of various heterocyclic compounds has been successfully translated to continuous-flow systems, specific protocols and platforms tailored for this compound are not readily found in peer-reviewed literature. The development of such methods would be a significant step forward, potentially enabling more efficient and reproducible synthesis of this compound and its derivatives.

Advanced Spectroscopic Probes and Imaging Techniques for Chemical Systems

There is a lack of specific research detailing the use of this compound as an advanced spectroscopic probe or in imaging techniques for chemical systems. The inherent structural features of this molecule, including the pyridine (B92270) ring and the thiol group, could potentially be exploited for such applications. For instance, the thiol group can interact with specific metal ions or biological molecules, and these interactions could be monitored using spectroscopic techniques like fluorescence or nuclear magnetic resonance (NMR). However, without dedicated studies, its utility as a probe or imaging agent remains speculative.

Rational Design of Derivatives for Enhanced Chemical Functionality and Selectivity

The rational design of derivatives of this compound to enhance chemical functionality and selectivity is a promising yet underexplored area. By modifying the substituents on the pyridine ring or the thiol group, it is theoretically possible to tune the compound's electronic properties, steric hindrance, and reactivity. This could lead to the development of new catalysts, ligands for metal complexes, or building blocks for more complex molecular architectures. While general principles of medicinal chemistry and materials science support the potential for such derivatization, specific examples and their documented impact on functionality and selectivity for this particular compound are not prevalent in the available literature.